Ciprefadol

Description

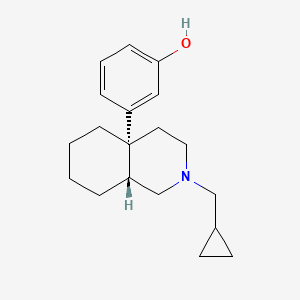

Structure

3D Structure

Properties

CAS No. |

59889-36-0 |

|---|---|

Molecular Formula |

C19H27NO |

Molecular Weight |

285.4 g/mol |

IUPAC Name |

3-[(4aR,8aR)-2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol |

InChI |

InChI=1S/C19H27NO/c21-18-6-3-5-16(12-18)19-9-2-1-4-17(19)14-20(11-10-19)13-15-7-8-15/h3,5-6,12,15,17,21H,1-2,4,7-11,13-14H2/t17-,19-/m0/s1 |

InChI Key |

KFIQKMINEHFZSM-HKUYNNGSSA-N |

SMILES |

C1CCC2(CCN(CC2C1)CC3CC3)C4=CC(=CC=C4)O |

Isomeric SMILES |

C1CC[C@]2(CCN(C[C@@H]2C1)CC3CC3)C4=CC(=CC=C4)O |

Canonical SMILES |

C1CCC2(CCN(CC2C1)CC3CC3)C4=CC(=CC=C4)O |

Other CAS No. |

59889-36-0 |

Origin of Product |

United States |

Chemical Synthesis and Structural Derivation of Ciprefadol

Synthetic Pathways to Ciprefadol

The primary synthetic route to Ciprefadol described in literature involves a sequence of reactions that sequentially construct its intricate molecular framework.

The synthesis of Ciprefadol commences with the Michael addition of the anion derived from cyclohexanone (B45756) onto acrylonitrile. This initial step forms a key intermediate for subsequent transformations. Following the Michael addition, the nitrile group of the adduct undergoes saponification, converting it into the corresponding carboxylic acid. This acid then proceeds through a Curtius rearrangement, a reaction typically used to convert carboxylic acids into isocyanates. The resulting isocyanate is then subjected to acid hydrolysis. theswissbay.charchive.org

The key precursor compounds and initial reaction steps are summarized in the table below:

| Step Number | Reaction Type | Precursor Compounds | Intermediate Product |

| 1 | Michael Addition | Cyclohexanone, Acrylonitrile | Nitrile Adduct |

| 2 | Saponification | Nitrile Adduct | Carboxylic Acid |

| 3 | Curtius Rearrangement | Carboxylic Acid | Isocyanate |

| 4 | Acid Hydrolysis | Isocyanate | Amine Intermediate |

Following the acid hydrolysis of the isocyanate, the intermediate amine undergoes an internal Schiff base formation. This intramolecular cyclization reaction is crucial for establishing the indoline (B122111) ring system, which serves as a foundational bicyclic structure for Ciprefadol. The formation of this indoline intermediate is a critical step in building the core decahydroisoquinoline (B1345475) framework. theswissbay.charchive.org

After the cyclization to form the indoline intermediate, a significant post-cyclization modification involves alkylation. This is achieved through the use of trimethyloxonium (B1219515) fluoroborate, which reacts with the indoline to afford a ternary iminium salt. This alkylation step introduces further complexity and functionalization to the molecule, progressing towards the final Ciprefadol structure. theswissbay.charchive.org

Cyclization and Ring Formation Strategies

Stereochemical Considerations in Ciprefadol Synthesis

Ciprefadol possesses a defined stereochemical configuration, specifically identified as (4aR,8aR)-3-[(4aR,8aR)-2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol. wikipedia.org The decahydroisoquinoline core itself can exist in multiple stereoisomeric forms, differing in the configuration at the ring fusion carbon atoms. youtube.com While the described synthetic pathway details the sequential chemical transformations, the explicit mechanisms for controlling or achieving the precise (4aR,8aR) stereochemistry during the synthesis are not extensively elaborated in the provided sources. In many complex syntheses, such specific stereocontrol can be achieved through the use of chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures.

Analog Synthesis Methodologies

Ciprefadol is an isoquinoline (B145761) derivative. wikipedia.org The synthesis of various isoquinoline derivatives, which could serve as analogs of Ciprefadol, often employs established methodologies in organic chemistry. These methods typically involve intramolecular electrophilic cyclization strategies to form the dihydro- and tetrahydroisoquinoline rings. mdpi.com

Key methodologies for synthesizing isoquinoline derivatives include:

Bischler–Napieralski Reaction : This reaction involves the acylation of a β-phenylethylamine, followed by cyclodehydration using a Lewis acid (e.g., phosphoryl chloride or phosphorus pentoxide). The resulting 1-substituted 3,4-dihydroisoquinoline (B110456) can then be dehydrogenated. wikipedia.orgmdpi.com

Pictet–Spengler Reaction : A variation of the Bischler–Napieralski reaction, this method also involves intramolecular cyclization, often of a β-phenylethylamine with an aldehyde. wikipedia.orgmdpi.com

Pomeranz–Fritsch Reaction : This method provides an efficient route for the preparation of isoquinoline itself, utilizing a benzaldehyde (B42025) and aminoacetoaldehyde diethyl acetal (B89532) in an acidic medium. wikipedia.org

Intracyclic Ritter Reaction : A less common method, it can also be used to access dihydroisoquinoline structures. mdpi.com

These general synthetic strategies allow for the introduction of diverse substituents and modifications around the isoquinoline core, enabling the exploration and synthesis of various Ciprefadol analogs with potentially altered pharmacological profiles.

Receptor Pharmacology of Ciprefadol

Opioid Receptor Binding Affinities and Potency

Ciprefadol demonstrates notable binding affinities across key opioid receptor subtypes, contributing to its complex pharmacological actions.

Mu-Opioid Receptor (MOR) Binding Characteristics

Ciprefadol exhibits a high affinity for the mu-opioid receptor (MOR), with a reported Ki value of 4.2 nM. ncats.io Functionally, Ciprefadol acts as a mixed agonist-antagonist at MOR. At lower concentrations, it can partially inhibit the effects of full agonists like morphine. However, at higher concentrations, its activity shifts, and it behaves more akin to a full agonist at the MOR. wikipedia.org

Kappa-Opioid Receptor (KOR) Binding Characteristics

Ciprefadol also displays a high affinity for the kappa-opioid receptor (KOR), with a Ki value of 2.5 nM, indicating a slightly higher affinity for KOR compared to MOR. ncats.io This compound is recognized as a potent κ-opioid agonist. wikipedia.org

Delta-Opioid Receptor (DOR) Binding Assessment

In contrast to its significant interactions with MOR and KOR, Ciprefadol shows negligible binding affinity at the delta-opioid receptor (DOR). wikipedia.org

The binding affinities of Ciprefadol for the primary opioid receptor subtypes are summarized in the table below:

| Receptor Subtype | Binding Affinity (Ki) |

| Mu-Opioid Receptor (MOR) | 4.2 nM ncats.io |

| Kappa-Opioid Receptor (KOR) | 2.5 nM ncats.io |

| Delta-Opioid Receptor (DOR) | Negligible wikipedia.org |

Ligand Selectivity Profiling Across Receptor Subtypes

The selectivity profile of Ciprefadol is defined by its high affinities for both mu and kappa opioid receptors, with a slight preference for the kappa receptor, while demonstrating minimal interaction with the delta receptor. This differential binding pattern underscores its mixed pharmacological actions. ncats.iowikipedia.org

Agonist and Antagonist Functional Profiles

Ciprefadol's functional profile is characterized by its dual nature as both an agonist and an antagonist, particularly at the mu-opioid receptor.

Characterization of Mixed Agonist/Antagonist Activity

Ciprefadol is classified as a mixed agonist-antagonist at μ-opioid receptors. wikipedia.org In in vivo studies, this mixed activity has been consistently observed. synhet.comuni.lu Specifically, at lower doses, Ciprefadol can antagonize or partially block the effects typically produced by morphine. However, as the dose increases, Ciprefadol's agonistic properties become more prominent, leading it to act more like a full agonist. wikipedia.org Concurrently, it maintains potent κ-opioid agonist properties. wikipedia.org

Partial Agonism/Antagonism Properties

The interaction of Ciprefadol with opioid receptors is characterized by a nuanced blend of partial agonism and antagonism, particularly at the μ-opioid receptor, while demonstrating potent agonism at the κ-opioid receptor. wikipedia.org

Mu-Opioid Receptor (μ-Opioid Receptor) Activity: Ciprefadol functions as a mixed agonist-antagonist at μ-opioid receptors. At lower concentrations, it demonstrates antagonistic properties, capable of partially blocking the effects of full μ-opioid agonists such as morphine. wikipedia.orgncats.io However, as concentrations increase, Ciprefadol's activity shifts, and it begins to behave more like a full agonist at these same receptors. wikipedia.org This concentration-dependent dual action is a defining characteristic of its μ-opioid receptor pharmacology.

In Vivo Research Findings: In vivo studies, utilizing models such as the mouse writhing test and the rat tail heat test, have further elucidated Ciprefadol's mixed antagonist/agonist activity. These studies reveal that at low doses, Ciprefadol can inhibit the analgesic effects of morphine. Conversely, at higher doses, Ciprefadol itself demonstrates analgesic properties, consistent with its agonistic actions. ncats.io

The receptor binding affinities for Ciprefadol are summarized in the table below:

| Receptor Type | Binding Affinity (Ki) | Reference |

| Mu (μ) Opioid Receptor | 4.2 nM | ncats.io |

| Kappa (κ) Opioid Receptor | 2.5 nM | ncats.io |

Molecular Targets and Mechanistic Investigations of Ciprefadol

Ligand-Receptor Interaction Dynamics at Opioid Receptors

Ciprefadol demonstrates a dual interaction profile with opioid receptors: it acts as a mixed agonist-antagonist at μ-opioid receptors (MOR) and as a potent κ-opioid receptor (KOR) agonist. wikipedia.org This mixed activity suggests a nuanced binding and activation mechanism at different opioid receptor subtypes.

The interaction of ligands, including opioids, with GPCRs induces significant conformational changes within the receptor structure. nih.gov A notable change observed in many GPCRs, including opioid receptors, is the outward movement of the intracellular end of transmembrane helix 6 (TM6), which is critical for G protein coupling. nih.gov Molecular dynamics simulations are instrumental in elucidating the intricate details of ligand binding pathways and the specific binding poses within the receptor pocket. nih.govnih.govunica.itfrontiersin.org These simulations can reveal how ligands interact with specific residues and extracellular loops of the receptor. nih.govelifesciences.org For instance, different opioids can exhibit distinct interaction motifs with various helices and extracellular loops (e.g., helix 3, helix 5, ECL1, ECL2, helix 6, helix 7), influencing their voltage sensitivity and receptor activation. elifesciences.org Opioid receptors are also known to form homo- and heterodimeric complexes, which can further influence their signaling and function. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulations

Opioid receptors are canonical GPCRs that transduce extracellular signals into intracellular responses by coupling with heterotrimeric G proteins. mdpi.comnih.govnih.govuniprot.orgmdpi.comlibretexts.org

Upon agonist binding, opioid receptors undergo conformational shifts that facilitate their coupling to inactive GDP-bound heterotrimeric G protein complexes, primarily the inhibitory G proteins (Gi/Go). mdpi.comnih.govnih.govuniprot.orglibretexts.org This coupling triggers the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein heterotrimer into its active components: the GTP-bound Gα subunit and the Gβγ dimer. mdpi.comuniprot.org This dissociation is a pivotal step in initiating downstream signaling cascades.

The activated G protein subunits mediate a range of intracellular effects:

cAMP Modulation: The Gαi subunit, upon activation, inhibits the activity of adenylate cyclase (AC). mdpi.comnih.govuniprot.orgmdpi.comlibretexts.orgfrontiersin.org This inhibition subsequently reduces the cellular production of cyclic adenosine (B11128) monophosphate (cAMP) from adenosine triphosphate (ATP), leading to a decrease in cAMP-dependent protein kinase A (PKA) activity. mdpi.comnih.govuniprot.orgmdpi.comlibretexts.org

Ion Channel Modulation: The Gβγ dimer plays a crucial role in modulating ion channels. It leads to the inactivation of N-type and L-type calcium channels, thereby reducing Ca2+ influx. mdpi.comuniprot.org Concurrently, Gβγ activates inward rectifying potassium channels (GIRK), increasing K+ efflux and causing neuronal hyperpolarization. mdpi.comnih.govuniprot.orglibretexts.org These ion channel modulations contribute significantly to the inhibitory effects observed with opioid receptor activation.

MAPK Pathway Activation: Opioid receptor activation also leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. mdpi.comuniprot.orgresearchgate.netnih.gov This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms. uniprot.org Following receptor phosphorylation, often by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. mdpi.comnih.govuniprot.orgresearchgate.net This interaction not only uncouples the receptor from G proteins, contributing to signal termination and receptor desensitization and internalization, but also serves as a scaffold for the activation of MAPK cascades. mdpi.comnih.govuniprot.orgresearchgate.net There is also known crosstalk between cAMP and MAPK signaling pathways, indicating a complex regulatory network. nih.gov

The following table summarizes the key signaling events modulated by opioid receptor activation:

| Signaling Component | Effect of Opioid Receptor Activation | Downstream Consequence | Relevant Receptor Subunits/Proteins |

| Adenylate Cyclase | Inhibition | Decreased cAMP production | Gαi subunit |

| Calcium Channels | Inactivation (reduced influx) | Reduced Ca2+ influx | Gβγ dimer |

| Potassium Channels | Activation (increased efflux) | Neuronal hyperpolarization | Gβγ dimer (GIRK channels) |

| MAPK Pathway | Activation | Diverse cellular responses | G proteins, β-arrestin |

G-Protein Coupling and Activation

Allosteric Modulation of Opioid Receptors by Ciprefadol (if applicable)

Allosteric modulation involves a ligand binding to a site on the receptor distinct from the orthosteric site (where the primary endogenous or exogenous ligand binds) and thereby altering the receptor's activity, affinity, or efficacy for its orthosteric ligand. nih.govnih.gov While the concept of allosteric modulation of opioid receptors is a significant area of research, with positive and negative allosteric modulators identified for various opioid receptors nih.govnih.govstanford.edubiorxiv.org, the provided literature does not explicitly detail Ciprefadol's direct allosteric modulation properties. Ciprefadol is characterized as a mixed agonist-antagonist at μ-opioid receptors and a potent κ-opioid agonist, indicating its primary interaction is likely at the orthosteric binding site. wikipedia.org

Structure Activity Relationship Sar Studies for Ciprefadol Analogs

Identification of Key Structural Determinants for Opioid Receptor Binding

The binding of opioid ligands to their respective receptors (μ, δ, κ) is governed by specific molecular interactions, including hydrogen bonds, ionic interactions, and hydrophobic contacts. General SAR studies on opioid compounds have identified several key structural determinants essential for receptor binding:

Protonatable Nitrogen: A protonatable nitrogen atom in the ligand is often crucial for forming an ionic interaction with a conserved aspartate residue (Asp3.32) within the opioid receptor binding pocket. This interaction is a hallmark for many opioid ligands.

Aromatic Ring Systems: Aromatic moieties are frequently observed to engage in π-stacking or hydrophobic interactions with aromatic residues in the receptor's binding site. For instance, pharmacophore models for μ-opioid receptor ligands often highlight the importance of at least one aromatic ring.

Hydroxyl Groups: Specific hydroxyl groups can participate in hydrogen bonding interactions with receptor residues, contributing to binding affinity and selectivity.

Stereochemistry: The precise three-dimensional arrangement of atoms (stereochemistry) is paramount for opioid receptor binding and activity. Even subtle changes in stereochemistry can drastically alter a compound's pharmacological profile.

While specific data for Ciprefadol's key structural determinants are not available in the provided search results, its classification as an isoquinoline (B145761) derivative and its reported opioid receptor activity suggest that it likely adheres to these general principles of opioid ligand-receptor interaction. wikipedia.org

Elucidation of Pharmacophore Models Relevant to Ciprefadol's Activity

Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger its biological response. For opioid receptors, pharmacophore models typically incorporate features such as:

Hydrogen Bond Acceptors (HBA): Sites capable of accepting hydrogen bonds.

Hydrogen Bond Donors (HBD): Sites capable of donating hydrogen bonds.

Hydrophobic Regions: Lipophilic areas crucial for hydrophobic interactions within the receptor's binding pocket.

Positive Ionizable Features: A positively charged center, often the protonated nitrogen, for ionic interactions.

For example, a ligand-based pharmacophore model for the μ-opioid receptor identified the presence of at least three hydrogen bond acceptors, one aromatic ring, and one positive ionizable feature as important for binding activity. Such models are developed from sets of active ligands and can be used to predict the activity of new compounds. Although no specific pharmacophore model for Ciprefadol itself was found, these general opioid pharmacophore features would be highly relevant to understanding its mechanism of action and guiding the design of its analogs.

Impact of Targeted Chemical Modifications on Pharmacological Profile

Targeted chemical modifications of lead compounds are a cornerstone of SAR studies, allowing researchers to systematically explore the impact of structural changes on pharmacological profiles. iiab.me In the context of opioid compounds, such modifications can lead to:

Modulation of Receptor Affinity and Selectivity: Altering substituents can shift a compound's preference for μ, δ, or κ opioid receptors. For instance, some modifications can lead to increased affinity for kappa-opioid receptors. wikipedia.org

Changes in Efficacy: Modifications can convert a full agonist into a partial agonist or an antagonist, or vice versa.

Influence on Signaling Bias: Recent research highlights the importance of "biased agonism," where ligands selectively activate certain downstream signaling pathways (e.g., G-protein signaling over β-arrestin recruitment), potentially leading to a more favorable therapeutic profile with reduced side effects. Targeted modifications in specific regions of the ligand, such as the C-ring conformation in certain morphinan (B1239233) analogs, have been shown to influence signaling bias.

While specific examples of targeted chemical modifications of Ciprefadol and their precise impact on its pharmacological profile are not detailed in the provided search results, the general principles observed in other opioid SAR studies would apply. For instance, changes to the N-substituent on the decahydroisoquinoline (B1345475) core, or modifications to the phenolic moiety, could be expected to significantly alter its opioid receptor binding and functional characteristics.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Ciprefadol Analogs

Quantitative Structure-Activity Relationship (QSAR) methodologies aim to establish mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity. These models allow for the prediction of activities for untested chemicals and provide insights into the structural features governing activity. Common QSAR techniques include:

Multiple Linear Regression Analysis (MLRA): Used to develop models correlating selected descriptors with biological activity. wikipedia.org

Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR method that incorporates the three-dimensional aspects of compounds, such as electrostatic and steric fields, into the model.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Another 3D-QSAR method that considers various fields, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

QSAR models are typically developed through a multi-step process involving the selection of compounds, assessment of biological activity, calculation of molecular descriptors, data partitioning for validation, and model building. These methodologies are widely applied in drug discovery to identify promising lead compounds and optimize their structures for improved activity and selectivity. chem960.com

While specific QSAR studies directly applied to Ciprefadol analogs are not detailed in the provided search results, these methodologies are broadly applicable to opioid compounds. For example, QSAR models have been successfully developed for fentanyl-like structures to predict μ-opioid receptor binding affinity. Such computational approaches would be invaluable for systematically exploring the chemical space around Ciprefadol to design novel analogs with desired opioid receptor profiles.

Interactive Data Tables

Due to the limited availability of specific, detailed research findings and quantitative data on Ciprefadol's SAR within the provided search results, it is not possible to generate interactive data tables directly related to Ciprefadol's specific chemical modifications or QSAR parameters. The discussion above provides a general overview of SAR principles applicable to opioid compounds, which would conceptually underpin any such studies on Ciprefadol analogs.

In Vitro Pharmacological Characterization Methodologies

Receptor Binding Assay Techniques

Receptor binding assays are pivotal tools for quantifying the interaction between a ligand and its receptor. These assays typically employ radiolabeled or, more recently, bioluminescent ligands to measure binding affinity and receptor density. graphpad.com

Radioligand binding assays utilize a radioactive form of a ligand (radioligand) to probe receptor interactions. These highly sensitive and specific assays are widely used to characterize receptors and determine their anatomical distribution, particularly for G protein-coupled receptors (GPCRs). graphpad.comuah.esturkupetcentre.net

Saturation binding assays are designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radioligand on a receptor. uah.esplos.orgnih.govmdpi.comnih.gov In these experiments, increasing concentrations of a radiolabeled ligand are incubated with a constant amount of receptor preparation (e.g., tissue sections, cultured cells, or homogenates) until equilibrium is reached. uah.esturkupetcentre.netnih.govmdpi.comnih.gov

Total binding, representing the sum of specific and non-specific binding, is measured across the range of radioligand concentrations. Non-specific binding, which occurs at sites other than the receptor of interest, is determined in the presence of a high concentration of an unlabeled, high-affinity ligand that displaces specific binding. uah.esplos.orgnih.govscienceopen.com Specific binding is then calculated by subtracting non-specific binding from total binding. plos.orgnih.gov

The Kd represents the concentration of the radioligand at which half of the receptor sites are occupied at equilibrium, serving as an inverse measure of the ligand's affinity for the receptor (a smaller Kd indicates higher affinity). plos.orgnih.govmdpi.comnih.gov Bmax denotes the total density or concentration of receptors in the sample. plos.orgnih.govmdpi.comnih.govscienceopen.com These parameters are typically determined by fitting the specific binding data to a one-site specific binding model using iterative non-linear curve-fitting programs. turkupetcentre.netnih.govnih.govscienceopen.comnih.gov While Scatchard plots were historically used for linearization, non-linear regression is now preferred for more accurate determination of Kd and Bmax. nih.govscienceopen.comnih.gov

Detailed saturation binding assay data (Kd and Bmax) specifically for Ciprefadol were not identified in the provided search results.

Competition binding assays are employed to determine the affinity and selectivity of an unlabeled ligand (the test compound) to compete for the binding of a fixed concentration of a radiolabeled ligand to a receptor. graphpad.comturkupetcentre.netnih.gov In these assays, a constant, low concentration of a radioligand (typically at or below its Kd value) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. mdpi.comscienceopen.commdpi.com The reduction in radioligand binding as the concentration of the unlabeled compound increases allows for the determination of its inhibitory potency. graphpad.com

The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is defined as the IC50 (half maximal inhibitory concentration). scienceopen.compromega.com The IC50 value is dependent on the experimental conditions, including the concentration and affinity of the radioligand used. To obtain a more intrinsic measure of affinity, the equilibrium inhibition constant (Ki) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. promega.comnih.gov The Ki value represents the equilibrium concentration of an inhibitory ligand that would occupy 50% of the receptor sites in the absence of a competing substrate. promega.com Unlike IC50, Ki values can be compared across different experiments. promega.com

Ciprefadol has been characterized using competition binding assays, demonstrating high affinity for opioid receptors. It binds with a Ki of 4.2 nM at μ-opioid receptors and 2.5 nM at κ-opioid receptors. scienceopen.com

Table 1: Ciprefadol Opioid Receptor Binding Affinities (Competition Binding)

| Receptor Type | Ki (nM) |

| μ-Opioid | 4.2 |

| κ-Opioid | 2.5 |

Bioluminescent binding assays represent a non-radioactive alternative to traditional radioligand binding assays for studying ligand-receptor interactions. nih.gov These assays leverage the light-emitting properties of bioluminescent enzymes, such as luciferases (e.g., NanoLuc, firefly, Renilla), which catalyze the oxidation of a substrate (luciferin) to produce light. google.comuah.esnih.govpromega.comfrontiersin.orgnih.govlogosbio.com

In these assays, a bioluminescent reporter (e.g., NanoLuc) is typically conjugated or genetically fused to a ligand or a receptor component. nih.govmdpi.com When the bioluminescently tagged ligand binds to its receptor, or when a proximity-based assay like Bioluminescence Resonance Energy Transfer (BRET) is employed, a quantifiable light signal is produced. nih.govpromega.comnih.govwikipedia.org The intensity of the emitted light is directly proportional to the amount of binding or the proximity of the interacting molecules, allowing for the quantitative measurement of ligand-receptor interactions. promega.comnih.gov Bioluminescent binding assays offer advantages such as high sensitivity, broad linear range, and suitability for high-throughput screening. nih.govnih.gov

Specific data on the application of bioluminescent binding assays for the characterization of Ciprefadol were not found in the provided search results.

Radioligand Binding Assays

Saturation Binding Assays for Kd and Bmax Determination

Functional Assay Systems for Agonist/Antagonist Activity

Functional assay systems are critical for assessing a compound's ability to activate (agonist) or inhibit (antagonist) a receptor's downstream signaling pathways. These assays provide insights into the pharmacological efficacy and potency of a compound beyond mere binding. thermofisher.com

Cell-based reporter assays utilize living cells engineered to produce a measurable signal in response to specific intracellular events triggered by receptor activation or inhibition. logosbio.comwikipedia.orgnih.govbmglabtech.com These systems often involve the use of reporter genes (e.g., luciferase) linked to specific signaling pathways. logosbio.comwikipedia.orgnih.govthe-eye.eu

Cyclic AMP (cAMP) Assays: Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger involved in numerous physiological processes, often modulated by G protein-coupled receptors (GPCRs). nih.govmoleculardevices.comnih.govnih.gov Agonist binding to Gs-coupled GPCRs stimulates adenylate cyclase, leading to an increase in intracellular cAMP levels, while Gi-coupled GPCRs inhibit adenylate cyclase, reducing cAMP. logosbio.comnih.gov Cell-based cAMP reporter assays typically involve transfecting cells with a cyclic AMP response element (CRE) linked to a luciferase reporter gene. logosbio.comwikipedia.orgthe-eye.eu An elevation in intracellular cAMP activates CRE binding protein (CREB), which in turn induces luciferase expression, resulting in a quantifiable luminescence signal. logosbio.comwikipedia.org Conversely, a decrease in cAMP leads to reduced luciferase activity. These assays are widely used to estimate the biological activity of GPCR-specific agents. nih.gov

Ciprefadol, being a mixed agonist-antagonist at μ-opioid receptors (which are Gi-coupled) and a potent κ-opioid agonist (also Gi-coupled), would be expected to modulate cAMP levels. google.com However, specific data from cyclic AMP assays for Ciprefadol were not identified in the provided search results.

Calcium Flux Assays: Intracellular calcium (Ca2+) is another ubiquitous second messenger involved in a wide array of cellular functions, including muscle contraction, neuronal signaling, and hormone secretion. bmglabtech.com Many GPCRs and ion channels regulate intracellular calcium levels. Cell-based calcium flux assays measure changes in intracellular calcium mobilization in real-time, often using fluorescent calcium-sensitive dyes (e.g., Fluo-8, Fluo-4, Rhod-4) that exhibit increased fluorescence upon binding to Ca2+. bmglabtech.com These assays are sensitive and can detect rapid changes in calcium levels, making them suitable for high-throughput screening.

Specific data from calcium flux assays for Ciprefadol were not identified in the provided search results.

MAP Kinase Activation Assays: Mitogen-activated protein kinase (MAPK) cascades are fundamental signaling pathways in eukaryotic cells, regulating diverse processes such as cell proliferation, differentiation, motility, and death. nih.govthe-eye.eu These cascades typically involve a three-tiered phosphorylation sequence: MAP kinase kinase kinase (MAPKKK) activates MAP kinase kinase (MAPKK), which then activates MAPK. nih.govthe-eye.eu Activation of MAPKs often involves dual phosphorylation on conserved threonine and tyrosine residues within their activation loops. nih.gov

Cell-based assays for MAP kinase activation can measure the phosphotransferase activity of MAP kinase, often by immunoprecipitating active MAPK from cell extracts and assessing its ability to phosphorylate a suitable substrate (e.g., Elk-1 protein) in an in vitro kinase assay. The phosphorylation of the substrate can then be detected by various methods, including Western blotting with phospho-specific antibodies. Reporter systems can also be employed where MAPK activation leads to the transcription of a reporter gene. nih.govpromega.com

While Ciprefadol has been mentioned in contexts related to MAP kinase, specific data detailing its effects on MAP kinase activation in cell-based assays were not identified in the provided search results.

Assays for Ligand Bias Determination

Ligand bias, or functional selectivity, describes the phenomenon where different ligands binding to the same G protein-coupled receptor (GPCR) can selectively activate distinct downstream signaling pathways. This concept has significantly evolved the understanding of GPCR pharmacology, moving beyond a simple linear spectrum of efficacy to a multidimensional view of signaling. nih.govnih.gov

Assays for determining ligand bias typically involve comparing the activation of various signaling pathways mediated by a GPCR. A common approach is to quantify and compare G protein activation (e.g., via cyclic AMP (cAMP) assays) against β-arrestin recruitment assays. discoverx.comwho.intdiscoverx.compromega.com β-arrestin recruitment assays are particularly valuable as they monitor a G protein-independent pathway that leads to receptor desensitization and internalization, as well as initiating distinct signaling cascades. nih.govdiscoverx.comdiscoverx.compromega.combiorxiv.org

The quantification of ligand bias often involves calculating a "bias factor" that numerically expresses the degree of selectivity for one pathway over another, relative to a reference ligand. nih.govwho.inthandwiki.org It is crucial to employ highly sensitive assays and standardized methodologies to accurately quantify responses and differentiate true ligand bias from system bias, which can arise from the biological assay system itself. who.inthandwiki.org Time-dependent data collection is also important to ensure that any observed bias persists across a relevant biological timescale, as apparent bias can be influenced by ligand-binding kinetics and the temporal pattern of receptor-signaling processes. handwiki.orgevitachem.comnih.gov

High-Throughput Screening (HTS) Applications in Receptor Research

High-throughput screening (HTS) is a fundamental process in modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical compounds against specific biological targets. wikidoc.orgbmglabtech.comnih.govevotec.com The primary objective of HTS in receptor research is to identify "hits" or "lead compounds" that exhibit desired binding or functional activity with a particular receptor or cellular phenotype. wikidoc.orgevotec.com This methodology is particularly advantageous when the structural details of a target are limited, allowing for the discovery of novel compounds with diverse chemical structures and mechanisms of action. wikidoc.orgbiorxiv.org

HTS campaigns typically involve several key steps: preparation of samples and compound libraries, establishment of automated assay methods, configuration of robotic workstations, and efficient acquisition and handling of large datasets. bmglabtech.com Common readouts for biochemical assays in HTS include optical methods such as absorbance, fluorescence, luminescence, and scintillation. biorxiv.org While initial screens often test compounds at a single concentration, more advanced quantitative HTS (qHTS) allows for concentration-response profiling of thousands of chemicals, significantly reducing false positives and negatives. biorxiv.org

Although Ciprefadol is a known opioid analgesic and has been mentioned in patent literature concerning high-throughput evaluation of penetration enhancers, there is no specific information or published research detailing its involvement in HTS campaigns focused on receptor research, nor are there data tables presenting findings from such applications for Ciprefadol itself. justia.comgoogle.comuclv.edu.cuuclv.edu.cu

Advanced In Vitro Characterization Parameters

Advanced in vitro characterization parameters extend beyond basic binding and functional assays to provide a more comprehensive understanding of a compound's interaction with its biological target and the subsequent cellular responses. These parameters can include detailed analyses of receptor kinetics, allosteric modulation, and pathway-specific signaling.

Receptor Kinetics : This involves studying the rates of ligand binding and unbinding (association and dissociation rates, k_on and k_off), which can significantly influence a drug's efficacy and duration of action. evitachem.comnih.gov Understanding these kinetic parameters is crucial for optimizing drug design and predicting in vivo performance.

Allosteric Modulation : Allosteric modulators bind to a site on the receptor distinct from the orthosteric (primary ligand-binding) site, thereby altering the receptor's affinity or efficacy for its endogenous ligand or other orthosteric ligands. This mechanism can offer greater selectivity and fewer side effects compared to orthosteric ligands.

Pathway-Specific Signaling : This delves into the intricate network of intracellular events triggered by receptor activation, identifying which specific signaling pathways (e.g., different G protein subtypes, β-arrestin pathways, or other effector pathways like MAP kinase activation) are preferentially activated or inhibited by a given ligand. pressbooks.pubnih.goveie.grnih.gov This level of detail is critical for understanding functional selectivity and designing drugs with tailored therapeutic profiles.

While Ciprefadol is recognized as a mixed agonist-antagonist at μ-opioid receptors and a potent κ-opioid agonist, and is listed in contexts where allosteric modulation and various signaling pathways are discussed for other compounds, specific detailed research findings or data tables on Ciprefadol's receptor kinetics, allosteric modulation, or its precise pathway-specific signaling beyond its general opioid receptor activity are not explicitly detailed in the provided search results. nucleos.com

Preclinical Research Models Non Human Studies

In Vivo Pharmacological Characterization in Animal Models

The in vivo pharmacological characterization of Ciprefadol has involved studies in both rodent and non-human primate models, revealing its complex activity at opioid receptors.

Ciprefadol functions as an opioid analgesic drug, demonstrating high affinity binding to both mu (μ) and kappa (κ) opioid receptors. Its binding affinity constants (K_i) are reported as 4.2 nM for μ-opioid receptors and 2.5 nM for κ-opioid receptors. escholarship.org

In vivo studies conducted in rodent models have revealed a mixed antagonist/agonist activity profile for Ciprefadol. Specifically, in the mouse writhing test and the rat tail heat test, Ciprefadol exhibited a dual effect. At lower doses, the compound was observed to inhibit the analgesic effects of morphine. Conversely, at higher concentrations, Ciprefadol itself displayed an analgesic effect. escholarship.org

Table 1: Ciprefadol Opioid Receptor Binding Affinities

| Opioid Receptor Subtype | Binding Affinity (K_i) |

| Mu (μ) Opioid Receptor | 4.2 nM |

| Kappa (κ) Opioid Receptor | 2.5 nM |

Opioid Receptor Modulation in Rodent Models

Development and Validation of Animal Model Systems for Opioid Receptor Research

The development and validation of diverse animal model systems are fundamental to advancing opioid receptor research. These models enable a comprehensive understanding of opioid system mechanisms and facilitate the screening of new analgesic compounds.

Knock-in mouse models, engineered to investigate the functions of opioid receptors (mu, delta, kappa, and nociceptin/orphanin FQ (NOP) receptors) in vivo, have proven invaluable. These models allow for the study of endogenous receptor expression, distribution, interactome, and trafficking processes, providing a deeper understanding of the regulatory mechanisms of G protein-coupled receptors (GPCRs), including opioid peptide receptors (OPr). escholarship.org

Zebrafish have emerged as a straightforward and effective model for studying the endogenous mechanisms of pain and the opioid system. Researchers have successfully cloned zebrafish opioid receptors and peptides, characterized their expression patterns during development and in adult organisms, and determined their pharmacological and biochemical profiles. The molecular, pharmacological, and biochemical profiles of zebrafish opioid receptors and peptides are fundamentally similar to those of their mammalian counterparts, allowing for the extrapolation of results to higher vertebrates and making the zebrafish a useful tool for in vivo testing of novel analgesic drugs. nih.gov Furthermore, opioid receptors, including OPRL1 and OPRD1B, are integral to the formation of the enteric nervous system in zebrafish, being expressed in embryonic stem cells that differentiate into enteric neurons. Mutating these genes or exposing embryos to certain antagonists or agonists can impact the development of enteric neurons. wikipedia.org

Efforts to improve the predictive validity of preclinical animal models for analgesic drug development are ongoing. This includes refining methodologies and integrating both sensory and affective dimensions of pain into model systems. wikipedia.org For instance, studies in mice with hyperactive endogenous opioid systems have been employed to evaluate the involvement of kappa and mu opioid receptors in the regulation of blood pressure and the dominant presence of delta opioid receptors on T-cells. wikipedia.org

The role of specific opioid receptor subtypes is also extensively studied using animal models. For example, delta-opioid receptor activation in animal models has been shown to produce analgesia, potentially by potentiating mu-opioid agonists, although its exact role in modulating chronic versus acute pain remains a subject of debate. mims.com Similarly, while kappa-opioid receptor agonists demonstrate potent analgesic properties, their clinical utility has been limited by side effects such as dysphoria, hallucinations, and dissociation in animal models. The kappa opioid receptor system has also been identified as critical for stress-induced drug-seeking behaviors in these models. wikipedia.org

Computational and in Silico Methodologies in Ciprefadol Research

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex nih.gov. This method aims to estimate the binding affinity and elucidate the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex nih.govwikipedia.org. For opioid receptors, molecular docking has been extensively employed to understand the binding modes of various agonists and antagonists. Studies have utilized crystal structures of opioid receptors, including MOR and KOR, to dock compounds like morphine, fentanyl, PZM21, SR-17018, Salvinorin A, and JDTic, providing insights into their interactions with specific amino acid residues within the binding pocket wikidoc.orgmims.comwikipedia.orgwikipedia.orgwikipedia.orgsynhet.comwikipedia.orgcenmed.comwikipedia.org.

For Ciprefadol, molecular docking simulations could be instrumental in unraveling the structural basis of its dual activity at MOR and KOR. By docking Ciprefadol into the active sites of both μ- and κ-opioid receptors, researchers could predict its binding poses and identify key residues involved in its interactions. Such simulations could help explain how Ciprefadol acts as a mixed agonist-antagonist at MOR and a potent agonist at KOR wikipedia.org. For instance, differential interactions with specific residues or conformational changes induced upon binding could shed light on its functional selectivity. This approach would complement experimental findings by providing atomic-level details of how Ciprefadol engages with its target receptors.

Virtual Screening Approaches for Novel Ligand Identification

Virtual screening (VS) involves computationally sifting through large chemical libraries to identify compounds that are likely to bind to a specific biological target wikidoc.orgwikipedia.orgtdin.canih.gov. This approach significantly reduces the time and cost associated with traditional high-throughput experimental screening wikipedia.org. VS methodologies are broadly categorized into structure-based virtual screening (SBVS), which relies on the 3D structure of the target protein (often involving molecular docking), and ligand-based virtual screening (LBVS), which uses known active ligands as prototypes to identify similar compounds wikipedia.orgtdin.cawikipedia.orgfishersci.ca.

In the context of opioid research, virtual screening has been successfully applied to discover novel opioid receptor modulators. For example, structure-based virtual screening protocols, incorporating pharmacophore screening, docking studies, and molecular dynamics simulations, have led to the identification of novel peptide ligands with inhibitory activity at MOR wikipedia.org. Similarly, crystal structure-based virtual screening has been used to discover novel selective KOR agonists cenmed.com. Given Ciprefadol's unique profile, virtual screening could be employed to identify new chemical entities with similar or improved mixed agonist-antagonist properties. LBVS could leverage Ciprefadol's structural features to find analogues, while SBVS could screen libraries against opioid receptor structures to identify compounds that mimic Ciprefadol's binding characteristics, potentially leading to the discovery of novel compounds with tailored opioid receptor profiles.

Computational Modeling of Pharmacological Profiles

Computational modeling extends beyond predicting simple binding events to simulate and predict the broader pharmacological profiles of compounds, encompassing aspects of pharmacokinetics (PK) and pharmacodynamics (PD) mims.comwikidata.orgthegoodscentscompany.comnih.gov. These models can provide insights into how a drug behaves in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its dose-response relationships and efficacy mims.comnih.govwikidata.orgwikipedia.org. Molecular dynamics (MD) simulations are a crucial component of computational modeling, allowing for the simulation of the dynamic behavior of ligand-protein complexes over time, revealing conformational changes, stability, and detailed interaction patterns that are not captured by static docking poses nih.govwikipedia.orgwikipedia.orgnih.gov.

For Ciprefadol, computational modeling could be used to predict its ADME properties, which are critical for drug development. More advanced MD simulations could provide a deeper understanding of how Ciprefadol's binding to MOR and KOR leads to its mixed agonist-antagonist and potent agonist activities, respectively. This could involve simulating the conformational changes in the receptors induced by Ciprefadol and comparing them to those induced by known full agonists, partial agonists, and antagonists. Such models could help in predicting the in vivo pharmacological effects of Ciprefadol and its derivatives, offering a computational framework for optimizing its therapeutic potential.

Bioinformatic Analysis of Receptor-Ligand Datasets

Bioinformatic analysis plays a vital role in understanding complex biological systems by processing and interpreting large datasets, including those pertaining to receptor-ligand interactions addictioncenter.comwikipedia.orgwikipedia.orgwikipedia.orguni.lu. This involves identifying patterns, conserved residues, and signaling pathways that govern the interaction between ligands and their receptors. Tools like CellPhoneDB and CellChat are utilized to infer cell-cell communication based on ligand-receptor interactions from transcriptomics data, highlighting the importance of comprehensive datasets in understanding biological processes addictioncenter.comwikipedia.orgwikipedia.orguni.lu. For opioid receptors, bioinformatic analysis of structural and functional datasets can reveal key molecular features that dictate ligand selectivity and distinct pharmacological profiles wikipedia.org.

In the context of Ciprefadol, bioinformatic analysis could involve examining its interaction profile within broader opioid receptor-ligand datasets. This could help identify common interaction motifs shared with other mixed agonist-antagonists or potent kappa agonists. By comparing Ciprefadol's binding fingerprint with those of other known opioid ligands, researchers could gain insights into the molecular determinants of its specific activity profile. Furthermore, bioinformatic approaches could be used to analyze mutations in opioid receptors and their impact on Ciprefadol binding and signaling, contributing to a more comprehensive understanding of its mechanism of action.

Q & A

Q. What are the known pharmacological targets and mechanisms of action of Ciprefadol, and how can researchers validate these mechanisms in experimental models?

To validate Ciprefadol's mechanisms, use in vitro assays (e.g., receptor binding studies) and in vivo models (e.g., behavioral or electrophysiological tests). Cross-reference results with existing pharmacological data (e.g., IC₅₀/EC₅₀ values) and ensure replication under controlled conditions. Include dose-response curves and comparator compounds to confirm specificity .

How can the PICOT framework structure clinical research questions on Ciprefadol's therapeutic outcomes?

Apply the PICOT framework:

- P opulation: Define the patient cohort (e.g., chronic pain patients).

- I ntervention: Specify Ciprefadol dosage and administration route.

- C omparison: Use placebo or active controls (e.g., opioids).

- O utcome: Measure primary endpoints (e.g., pain reduction, adverse events).

- T imeframe: Set study duration (e.g., 12 weeks). This ensures alignment with clinical hypotheses and regulatory requirements .

Q. What ethical considerations are critical when designing human trials involving Ciprefadol?

Follow ICH guidelines:

- Obtain informed consent with clear risk-benefit explanations.

- Implement Data Safety Monitoring Boards (DSMBs) for adverse event oversight.

- Adhere to inclusion/exclusion criteria to minimize participant harm. Reference protocols from similar analgesics to preempt ethical conflicts .

Q. How do regulatory guidelines influence phase II/III trial designs for Ciprefadol?

Align with ICH E6 (Good Clinical Practice):

- Use randomized, double-blind designs with predefined statistical power.

- Include pharmacokinetic/pharmacodynamic (PK/PD) sub-studies.

- Submit trial data to regulatory databases for transparency. Ensure consistency in endpoints (e.g., pain scales) for regulatory comparability .

Advanced Research Questions

Q. How should dose-response studies for Ciprefadol be designed to determine efficacy-toxicity thresholds?

Use adaptive trial designs:

- Start with preclinical toxicity data to establish safe ranges.

- Employ Bayesian statistics to adjust dosing in real-time.

- Measure biomarkers (e.g., cytokine levels) alongside clinical outcomes. Validate findings using species-specific metabolic models .

Q. What statistical methods resolve contradictions in Ciprefadol's pharmacokinetic data across studies?

Apply mixed-effects models to account for inter-study variability.

Q. How can novel Ciprefadol analogs be synthesized and characterized in medicinal chemistry research?

Follow IUPAC guidelines for synthesis:

- Optimize reaction conditions (e.g., solvent polarity, catalysts) for yield.

- Characterize analogs using NMR, HPLC, and mass spectrometry. Validate purity (>95%) and stability (e.g., under accelerated degradation). Cross-reference spectral data with public databases (e.g., PubChem) .

Q. What in silico approaches predict Ciprefadol's metabolic pathways and drug-drug interactions?

Use molecular docking (e.g., AutoDock Vina) to simulate CYP450 binding.

Q. How should systematic reviews integrate conflicting preclinical data on Ciprefadol's efficacy?

Conduct a PRISMA-compliant review:

Q. What criteria guide biomarker selection for assessing Ciprefadol's target engagement?

Prioritize biomarkers with:

- Specificity : Direct linkage to Ciprefadol’s mechanism (e.g., μ-opioid receptor occupancy).

- Sensitivity : Detectable changes at therapeutic doses.

- Clinical relevance : Correlation with patient-reported outcomes (e.g., pain scores).

Validate assays using orthogonal techniques (e.g., PET imaging and plasma cytokine levels) .

Methodological Tables

Table 1: Key Pharmacological Parameters for Ciprefadol Validation

| Parameter | Method | Acceptable Range | Reference |

|---|---|---|---|

| Receptor Affinity | Radioligand binding assay | Kᵢ < 100 nM | |

| Metabolic Stability | Liver microsomal incubation | t₁/₂ > 30 mins | |

| Toxicity Threshold | Rodent LD₅₀ | ≥10x therapeutic dose |

Table 2: Statistical Tests for Contradictory Data Analysis

| Scenario | Test | Software/Tool |

|---|---|---|

| Inter-study variability | Mixed-effects model | R (lme4 package) |

| Confounding factors | Meta-regression | STATA/RevMan |

| Dose-response non-linearity | Bayesian hierarchical model | WinBUGS/Stan |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.